![molecular formula C23H27N3O4S B2863326 N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-69-9](/img/structure/B2863326.png)
N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thiosemicarbazones . Thiosemicarbazones have been explored by medicinal chemists owing to their wide range of biological activities, which include antibacterial, antimalarial, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of such compounds is typically a multi-step process. For instance, a related compound was synthesized through two-step reactions . In the first step, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclohexyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group .Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for PET Imaging
Research on compounds such as DPA-714, a fluorine-18 labeled radioligand, highlights the potential of similar compounds in developing diagnostic tools for neuroimaging via positron emission tomography (PET). These compounds are particularly focused on imaging the translocator protein (18 kDa), which is implicated in neuroinflammation and is a target of interest in neurological disorders (Dollé et al., 2008).
Antimicrobial Activity
Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings indicate that such compounds exhibit significant antibacterial and antifungal activities. This suggests that structurally related compounds might also be explored for their antimicrobial properties, contributing to the search for new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, points towards the application of similar compounds in developing new therapeutic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and possess significant analgesic and anti-inflammatory effects, offering a basis for the development of new drugs in this category (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into pyrimidine derivatives such as aminopterin analogues showcases the exploration of these compounds for their anticancer properties. The studies reveal that certain modifications in the pyrimidine structure can lead to significant anticancer activity, suggesting a pathway for developing novel anticancer agents (Su et al., 1986).
Organic Synthesis and Material Science
Investigations into the structural aspects of compounds containing amide and pyrimidine moieties, and their reactions with mineral acids, offer insights into the chemistry underlying the formation of salts, gels, and inclusion compounds. These studies have implications for material science, particularly in the design and synthesis of materials with specific properties (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-15(2)31-22-20(14)21(28)26(17-10-7-11-18(12-17)30-3)23(29)25(22)13-19(27)24-16-8-5-4-6-9-16/h7,10-12,16H,4-6,8-9,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFLDJYGPDWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
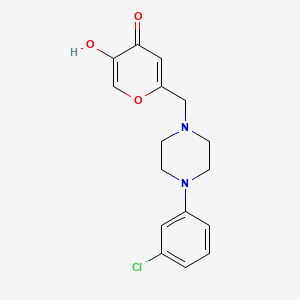
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)
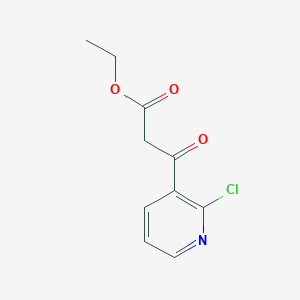
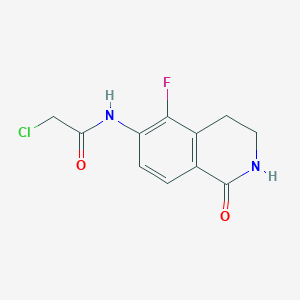
![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)

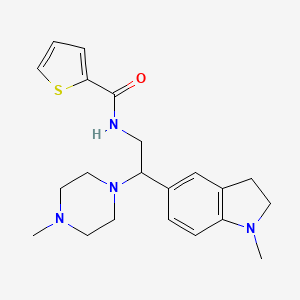
![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)
![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)
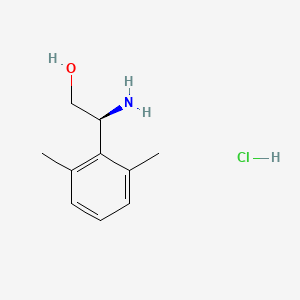
![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)
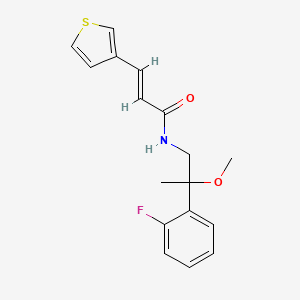
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)
